molecular formula C13H16O3 B3057340 1,5-Bis(furan-2-yl)pentan-3-ol CAS No. 79461-31-7

1,5-Bis(furan-2-yl)pentan-3-ol

Cat. No.: B3057340
CAS No.: 79461-31-7
M. Wt: 220.26 g/mol
InChI Key: SDWBGJNCWSSJIX-UHFFFAOYSA-N
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Description

1,5-Bis(furan-2-yl)pentan-3-ol: is an organic compound characterized by the presence of two furan rings attached to a pentane chain with a hydroxyl group at the third carbon. This compound is notable for its unique structure, which combines the reactivity of the furan rings with the flexibility of the pentane chain, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Bis(furan-2-yl)pentan-3-ol can be synthesized through various methods. One common approach involves the reaction of furan with pentane-3,5-dione in the presence of a base, followed by reduction of the resulting diketone to the corresponding diol . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding diketone using a palladium or platinum catalyst. This method is preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,5-Bis(furan-2-yl)pentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid

Major Products:

Scientific Research Applications

1,5-Bis(furan-2-yl)pentan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(furan-2-yl)pentan-3-ol involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1,5-Bis(thiophen-2-yl)pentan-3-ol: Similar structure but with thiophene rings instead of furan rings.

    1,5-Bis(pyridin-2-yl)pentan-3-ol: Similar structure but with pyridine rings instead of furan rings.

Uniqueness: 1,5-Bis(furan-2-yl)pentan-3-ol is unique due to the presence of furan rings, which are more reactive than thiophene or pyridine rings. This increased reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

IUPAC Name

1,5-bis(furan-2-yl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-4,9-11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWBGJNCWSSJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC(CCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280755
Record name 1,5-bis(furan-2-yl)pentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79461-31-7
Record name NSC18534
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-bis(furan-2-yl)pentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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